molecular formula C17H13F3N2O4 B14665776 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 50594-39-3

2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B14665776
CAS No.: 50594-39-3
M. Wt: 366.29 g/mol
InChI Key: HKCLQQDXGSWBSS-UHFFFAOYSA-N
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Description

2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into an aromatic ring.

    Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.

    Coupling Reactions: Formation of the phenoxy linkage.

    Introduction of Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Formation of Benzonitrile: This can be done through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may have applications in various fields, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)-5-(trifluoromethyl)benzonitrile
  • 2-(3-Propoxyphenoxy)-5-(trifluoromethyl)benzonitrile
  • 2-(4-Nitro-3-propoxyphenoxy)benzonitrile

Uniqueness

The unique combination of functional groups in 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may confer distinct chemical properties, such as increased reactivity or specific binding affinity, making it valuable for certain applications.

Properties

CAS No.

50594-39-3

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

2-(4-nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C17H13F3N2O4/c1-2-7-25-16-9-13(4-5-14(16)22(23)24)26-15-6-3-12(17(18,19)20)8-11(15)10-21/h3-6,8-9H,2,7H2,1H3

InChI Key

HKCLQQDXGSWBSS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-]

Origin of Product

United States

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